molecular formula C27H25N5O3S B3007234 methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1019095-35-2

methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B3007234
CAS RN: 1019095-35-2
M. Wt: 499.59
InChI Key: NBMXOGNZIASUJO-UHFFFAOYSA-N
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Description

The compound of interest, methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. The papers provided discuss the synthesis and properties of similar heterocyclic compounds, which often exhibit antimicrobial, anti-inflammatory, and other biological activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, one synthesis route involves the hydrolysis of an ethyl amino-carboxylate followed by cyclization with acetic anhydride to afford a thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivative . Another synthesis method includes a one-pot three-component synthesis using calcium chloride in refluxing ethanol to achieve a dihydropyrimidin-thione derivative . These methods highlight the complexity and creativity required in the synthesis of such intricate molecules.

Molecular Structure Analysis

The molecular structures of these compounds are characterized by multiple rings, including pyrazole, pyrimidine, and sometimes tetrazole or oxazine rings. The dihedral angles between these rings can affect the overall shape and reactivity of the molecules . Intramolecular hydrogen bonding is also a common feature, which can influence the stability and conformation of the compounds .

Chemical Reactions Analysis

The compounds discussed in the papers are reactive and can be transformed into various heterocyclic systems. They can react with different reagents to yield new derivatives with potential biological activities. For instance, a thiosemicarbazide derivative can be further reacted to synthesize thiazole derivatives . The reactivity of these compounds is crucial for the development of new pharmaceuticals and agrochemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents, such as trifluoromethyl groups, can enhance certain properties like fluorescence or biological activity . Hydrogen bonding and π-π stacking interactions in the crystal structure contribute to the stability and solubility of the compounds . These properties are important for the practical application of the compounds in various fields.

Scientific Research Applications

Antiviral Activity

  • Compounds related to methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate have shown promising in vitro antiviral activity. This includes activity against herpes simplex virus type-1, where compounds with similar structures exhibited strong antiviral properties (Tantawy et al., 2012).

Cytotoxic and Antimicrobial Activities

  • A derivative of the compound, specifically 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has been synthesized and shown to have significant antitumor and antimicrobial activities. This highlights the potential use of such compounds in developing novel therapeutic agents (Ramadan et al., 2019).

Biocidal Properties

  • Synthesis and modification of similar compounds have revealed excellent biocidal properties against a range of bacteria and fungi, suggesting their potential as effective agents in controlling microbial growth (Youssef et al., 2011).

Anticancer Properties

  • Research into pyrazole derivatives, which are structurally similar, has demonstrated significant in vitro antiproliferative activity, suggesting the relevance of such compounds in cancer research and treatment (Jose, 2017).

properties

IUPAC Name

methyl 5-(1,3-diphenylpyrazol-4-yl)-2-ethylsulfanyl-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3S/c1-4-36-27-29-24-22(25(33)30-27)21(20(16(2)28-24)26(34)35-3)19-15-32(18-13-9-6-10-14-18)31-23(19)17-11-7-5-8-12-17/h5-15,21H,4H2,1-3H3,(H2,28,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMXOGNZIASUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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